Boc-l-met(o)-o-ch2-f-ch2-cooh dcha
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Overview
Description
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha, also known as Boc-L-methionine sulfone, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-met(o)-o-ch2-f-ch2-cooh dcha typically involves the protection of the amino group of methionine with a Boc group. This is followed by oxidation to introduce the sulfone group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) and a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfone group.
Reduction: Reduction of the sulfone group back to a thioether group.
Substitution: Nucleophilic substitution reactions involving the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of methionine, such as methionine sulfoxide and methionine sulfone, depending on the reaction conditions and reagents used.
Scientific Research Applications
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-l-met(o)-o-ch2-f-ch2-cooh dcha involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further chemical modifications. The sulfone group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-methionine: A similar compound with a Boc-protected amino group but without the sulfone group.
Boc-L-methionine sulfoxide: An intermediate oxidation product of Boc-L-methionine.
Boc-L-cysteine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
Boc-l-met(o)-o-ch2-f-ch2-cooh dcha is unique due to the presence of both the Boc-protected amino group and the sulfone group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other chemical applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]peroxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S.C12H23N/c1-19(2,3)26-18(24)20-15(9-10-28-4)17(23)27-25-12-14-7-5-13(6-8-14)11-16(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,15H,9-12H2,1-4H3,(H,20,24)(H,21,22);11-13H,1-10H2/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKUGZNPVBENO-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OOCC1=CC=C(C=C1)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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